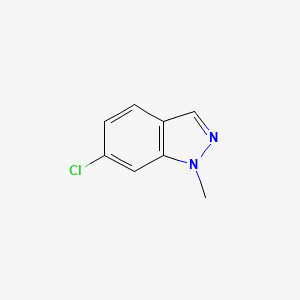![molecular formula C7H3Cl2FN2O B567523 4,6-Dicloro-7-fluoro-1H-pirrolo[3,4-c]piridin-3(2H)-ona CAS No. 1312693-69-8](/img/structure/B567523.png)
4,6-Dicloro-7-fluoro-1H-pirrolo[3,4-c]piridin-3(2H)-ona
Descripción general
Descripción
“4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds generally involves complex organic reactions, often requiring multiple steps and specific conditions . Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core, with chlorine atoms at the 4 and 6 positions, and a fluorine atom at the 7 position . The presence of these halogens could significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present . The halogens present in the molecule could potentially be replaced via nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of halogens could make the compound relatively dense and possibly increase its boiling and melting points .Aplicaciones Científicas De Investigación
Terapia contra el cáncer
Se ha encontrado que el compuesto tiene aplicaciones significativas en la terapia contra el cáncer . La activación anormal de la vía de señalización del receptor del factor de crecimiento de fibroblastos (FGFR) juega un papel esencial en varios tipos de tumores . Por lo tanto, apuntar a los FGFR representa una estrategia atractiva para la terapia contra el cáncer . Una serie de derivados de 1H-pirrolo[2,3-b]piridina, que incluyen el compuesto en cuestión, han mostrado actividades potentes contra FGFR1, 2 y 3 . Se ha encontrado que estos derivados inhiben la proliferación de células de cáncer de mama e inducen la apoptosis .
Inhibición de la migración e invasión celular
Además de su papel en la terapia contra el cáncer, también se ha encontrado que el compuesto inhibe la migración e invasión de las células cancerosas . Esto es particularmente importante para prevenir la propagación del cáncer a otras partes del cuerpo.
Desarrollo de fármacos
Las actividades potentes del compuesto contra FGFR1, 2 y 3, y su papel en la inhibición de la migración e invasión celular, lo convierten en un compuesto líder atractivo para el desarrollo de fármacos . Podría usarse potencialmente en el desarrollo de nuevos medicamentos para el tratamiento de varios tipos de cáncer.
Síntesis de derivados
El compuesto se puede utilizar en la síntesis de derivados de 1H-pirrolo[2,3-b]piridina . Se ha encontrado que estos derivados tienen actividades potentes contra FGFR1, 2 y 3, lo que los convierte en candidatos potenciales para el desarrollo de fármacos .
Herramienta de investigación
Dadas sus actividades biológicas, el compuesto se puede utilizar como herramienta de investigación en el estudio de las vías de señalización de FGFR y su papel en el desarrollo y la progresión del cáncer
Mecanismo De Acción
Target of Action
The primary target of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization , which may suggest good absorption and distribution characteristics.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has been found to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, this compound’s interaction with FGFRs is of significant biochemical interest.
Cellular Effects
In vitro studies have shown that 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propiedades
IUPAC Name |
4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWQSCKMZHECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
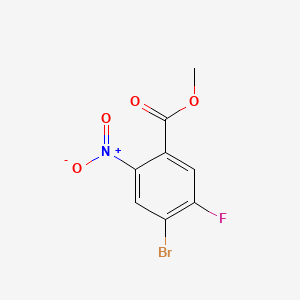
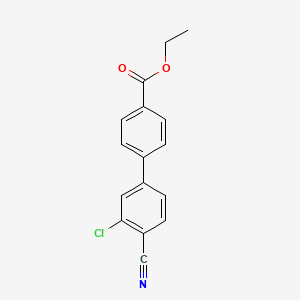
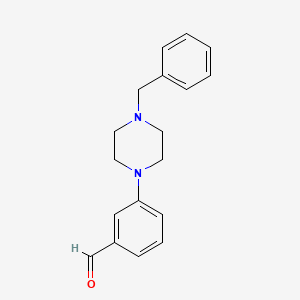


![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)

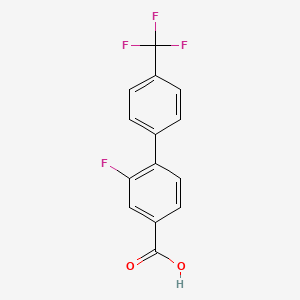
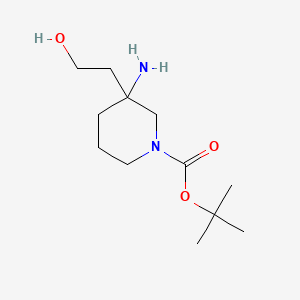

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)
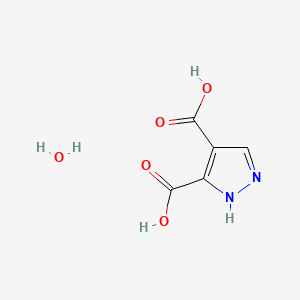
![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)
